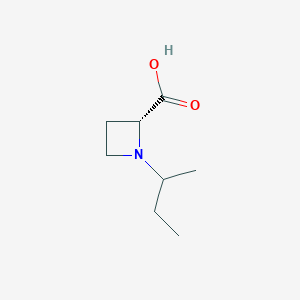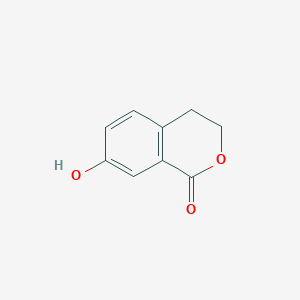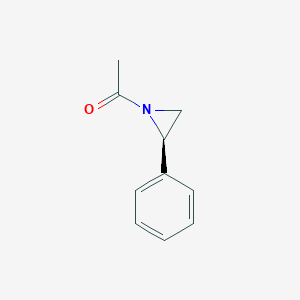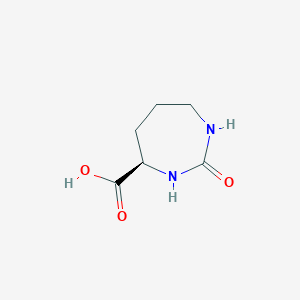
(R)-2-Oxo-1,3-diazepane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Oxo-1,3-diazepane-4-carboxylic acid is a compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
The synthesis of ®-2-Oxo-1,3-diazepane-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable amine with a diester can lead to the formation of the diazepane ring. Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
®-2-Oxo-1,3-diazepane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be employed in the study of enzyme mechanisms and protein interactions. In medicine, ®-2-Oxo-1,3-diazepane-4-carboxylic acid is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or a precursor for drug development. Additionally, it has industrial applications in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of ®-2-Oxo-1,3-diazepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes. Understanding the molecular targets and pathways involved is crucial for developing new therapeutic strategies.
Comparación Con Compuestos Similares
®-2-Oxo-1,3-diazepane-4-carboxylic acid can be compared with other similar compounds, such as itaconic acid derivatives and phenolic compounds. These compounds share some structural features but differ in their chemical properties and biological activities. For example, itaconic acid derivatives possess a vinylidene group and exhibit antimicrobial and anti-inflammatory activities . Phenolic compounds, on the other hand, are known for their antioxidant properties . The unique structure of ®-2-Oxo-1,3-diazepane-4-carboxylic acid, with its diazepane ring, distinguishes it from these other compounds and contributes to its specific applications and effects.
Propiedades
Número CAS |
166961-73-5 |
|---|---|
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
(4R)-2-oxo-1,3-diazepane-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c9-5(10)4-2-1-3-7-6(11)8-4/h4H,1-3H2,(H,9,10)(H2,7,8,11)/t4-/m1/s1 |
Clave InChI |
IGGGLEUCYJYELX-SCSAIBSYSA-N |
SMILES isomérico |
C1C[C@@H](NC(=O)NC1)C(=O)O |
SMILES canónico |
C1CC(NC(=O)NC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


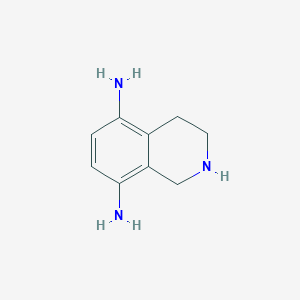
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)
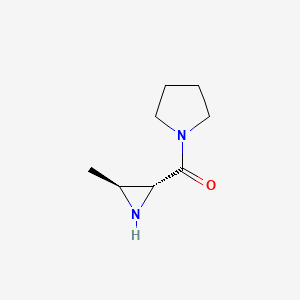

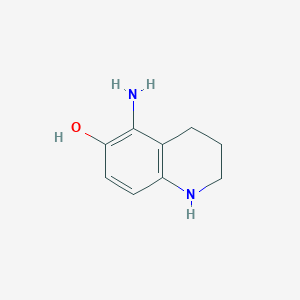
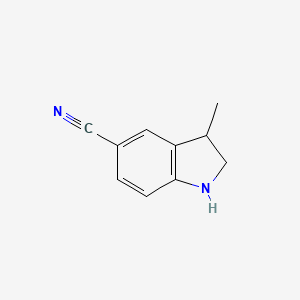

![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
